GLP-1(28-36)amide
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Overview
Description
GLP-1(28-36)amide, also known as glucagon-like peptide-1 (28-36)amide, is a nonapeptide derived from the larger glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in glucose metabolism by enhancing insulin secretion in response to food intake. This compound has garnered attention due to its potential biological activities independent of the GLP-1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1(28-36)amide typically involves solid-phase peptide synthesis (SPPS). The process begins with the coupling of Fmoc-Arg(pbf)-OH to Knorr Amide MBHA Resin. Subsequent amino acids are sequentially added to the resin using standard SPPS protocols. After the peptide chain is assembled, the resin-bound peptide is cleaved and deprotected using a mixture of trifluoroacetic acid, phenol, water, and other scavengers. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
GLP-1(28-36)amide undergoes various chemical reactions, including phosphorylation, amidation, and cleavage by proteases. These reactions are crucial for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation: This reaction typically involves kinases such as protein kinase A (PKA) and occurs under physiological conditions.
Amidation: The amidation of the C-terminal is achieved during the synthesis process using reagents like trifluoroacetic acid.
Proteolytic Cleavage: Enzymes like dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP) cleave this compound to yield smaller fragments.
Major Products Formed
The major products formed from these reactions include phosphorylated this compound and various cleavage fragments, which may have distinct biological activities .
Scientific Research Applications
GLP-1(28-36)amide has been extensively studied for its potential therapeutic applications:
Diabetes: It has shown promise in improving glucose disposal and increasing pancreatic β-cell mass in diabetic models
Obesity: Treatment with this compound reduces weight gain and ameliorates obesity-related pathophysiology.
Cardioprotection: It exhibits cardioprotective effects by reducing oxidative stress and improving myocardial glucose uptake.
Neuroprotection: This compound has potential neuroprotective effects in models of neurodegenerative diseases.
Mechanism of Action
GLP-1(28-36)amide exerts its effects through multiple pathways:
Comparison with Similar Compounds
GLP-1(28-36)amide is unique compared to other GLP-1-derived peptides due to its receptor-independent actions. Similar compounds include:
GLP-1(7-36)amide: The full-length peptide with potent insulinotropic effects via the GLP-1 receptor.
GLP-1(9-36)amide: Another metabolite with distinct biological activities.
Exenatide and Liraglutide: Synthetic GLP-1 receptor agonists used in diabetes treatment.
This compound stands out for its potential therapeutic benefits beyond the classical GLP-1 receptor-mediated actions, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAZRBWYYBZITR-MJCVNZGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N15O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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